Stereochemical Configuration Determines 5-HT₄ Receptor Affinity: 4.4-Fold Difference Between Diastereomeric Pyrrolizidine Esters
Among pyrrolizidine-1-ylmethyl esters, stereochemical configuration at the C1 and C7a positions dictates 5-HT₄ receptor binding affinity. The (1R,7aS)-configured ester (BDBM50181840) exhibits a Ki of 0.183 nM at the guinea pig 5-HT₄ receptor, whereas the (1S,7aR)-configured indazole-3-carboxylate ester (BDBM50181841) shows a Ki of 0.800 nM in the identical assay system [1][2]. This 4.4-fold difference in binding affinity arises solely from stereochemical inversion at both chiral centers, underscoring the necessity of specifying exact stereochemistry when procuring pyrrolizidine-based building blocks.
| Evidence Dimension | Binding affinity (Ki) at 5-HT₄ receptor |
|---|---|
| Target Compound Data | Ki = 0.183 nM (1R,7aS)-configured pyrrolizidine-1-ylmethyl ester |
| Comparator Or Baseline | Ki = 0.800 nM (1S,7aR)-configured pyrrolizidine-1-ylmethyl indazole-3-carboxylate |
| Quantified Difference | 4.4-fold difference (0.183 vs. 0.800 nM) |
| Conditions | [³H]GR-113808 displacement assay in guinea pig striatum (J Med Chem 2006;49:1125-1139) |
Why This Matters
A 4.4-fold Ki difference directly impacts compound prioritization in lead optimization; procurement of undefined stereochemistry introduces uncontrolled variance in downstream SAR studies.
- [1] BindingDB. BDBM50181840: ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester, Ki=0.183 nM at 5-HT₄ receptor. DOI:10.7270/Q2W096Q0. View Source
- [2] BindingDB. BDBM50181841: (1S,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl 1H-indazole-3-carboxylate, Ki=0.800 nM at 5-HT₄ receptor. View Source
